(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide
Description
Properties
IUPAC Name |
(2R)-1-benzylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZQAONWQPHCPN-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide, a compound with potential therapeutic applications, has garnered interest due to its unique biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17N
- Molecular Weight : 201.29 g/mol
- CAS Number : 114883-84-0
The compound features a pyrrolidine ring, which is often associated with various biological activities, including neuroprotective effects and interactions with neurotransmitter systems.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the central nervous system. Research indicates that it may act as a modulator of neurotransmitter release, particularly influencing dopaminergic and serotonergic pathways. This modulation is crucial for its potential applications in treating neurological disorders.
Antibacterial Properties
Recent studies have evaluated the antibacterial efficacy of pyrrolidine derivatives, including this compound. The compound exhibited significant activity against various bacterial strains.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
This data suggests that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the upregulation of antioxidant enzymes and modulation of apoptotic pathways.
Case Studies
-
Case Study on Neuroprotection :
- A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a 40% reduction in cell death induced by oxidative stress. The compound was shown to increase levels of glutathione and superoxide dismutase, key players in cellular defense mechanisms.
-
Antibacterial Activity Assessment :
- A comparative study assessed the antibacterial properties of various pyrrolidine derivatives, including this compound. Results indicated that this compound had a lower MIC compared to standard antibiotics, highlighting its potential as an alternative treatment option.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its derivatives are particularly valuable in developing analgesics and anti-inflammatory drugs, enhancing therapeutic efficacy and specificity.
Case Study: Analgesic Development
In a study focused on synthesizing new analgesics, researchers utilized this compound to create derivatives that exhibited improved potency and reduced side effects compared to existing medications. The structure-activity relationship analysis demonstrated that modifications at the benzyl position significantly affected receptor binding affinity and analgesic activity .
Neuroscience Research
Investigating Pain Mechanisms
This compound is employed in studies aimed at understanding pain pathways and neuroprotective effects. It has been instrumental in exploring potential treatments for chronic pain conditions and neurological disorders.
Case Study: Neuroprotection Studies
A research article highlighted the use of this compound in evaluating its neuroprotective properties against oxidative stress-induced neuronal damage. The findings suggested that the compound could mitigate cell death in neuronal cultures, indicating its potential for developing therapies for neurodegenerative diseases .
Chemical Synthesis
Versatile Building Block
The compound acts as a versatile building block in organic synthesis, enabling researchers to construct complex molecules with specific functional groups. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic chemistry.
Data Table: Synthesis Pathways Using this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Amide Formation | Reflux with acyl chloride | Amides with varied substituents |
| Nucleophilic Substitution | Base-catalyzed reaction | Diverse heterocycles |
| Hydrogenation | Catalytic hydrogenation | Saturated derivatives |
Material Science
Applications in Drug Delivery Systems
The compound's unique properties allow it to be incorporated into polymers and coatings, improving their mechanical properties and thermal stability. This application is particularly relevant in drug delivery systems where controlled release is essential.
Case Study: Controlled Release Formulations
Research demonstrated that incorporating this compound into polymer matrices enhanced the solubility and bioavailability of poorly soluble drugs. The study reported a significant increase in drug release rates compared to conventional formulations, highlighting its potential for improving patient compliance .
Biochemical Assays
Studying Enzyme Interactions
Researchers utilize this compound in biochemical assays to investigate enzyme interactions and receptor binding. These studies aid in identifying new drug targets and understanding biochemical pathways.
Data Table: Biochemical Assays Involving this compound
| Assay Type | Target Enzyme/Receptor | Observed Effect |
|---|---|---|
| Binding Assay | Opioid Receptors | High affinity binding |
| Enzyme Inhibition | Cyclooxygenase | Dose-dependent inhibition |
Cosmetic Formulations
Potential Skin-Beneficial Properties
The unique chemical structure of this compound positions it as a candidate for use in cosmetic products, particularly those targeting anti-aging due to its potential skin-beneficial properties.
Comparison with Similar Compounds
(±)-Cyclopent-2-ene-1,2-dicarboxylic Acid 2-Benzylamide 1-Pyrrolidine Amide (Compound 9)
- Structure: Features a cyclopentene ring fused to two carboxylic acid groups, with one amide linked to benzylamine and another to pyrrolidine.
- Molecular Weight : 312.2 g/mol (ESI-MS: m/z 312.2 [M + H]⁺) .
- Synthesis : Synthesized from precursor 3 and pyrrolidine with a 69% yield after flash chromatography .
- Lower enantiomeric purity (racemic mixture) compared to the enantiomerically pure (R)-configured target compound .
(R)-Mandelic Acid Amide
(2R)-N-(2-Benzoylphenyl)-1-Benzylpyrrolidine-2-carboxamide
- Applications: Used in asymmetric synthesis of amino acids and studied for its crystal structure (Acta Crystallogr. Sect. E, 2011) .
- Demonstrated utility in X-ray crystallography studies for elucidating stereochemical configurations .
1-Benzyl-pyrrolidine-2-carboxylic Acid {3-[4-(3-Ethyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidin-1-yl]-propyl}-amide (Compound 41)
- Structure : Modified with a benzoimidazolyl-piperidine-propyl chain.
- Molecular Weight : 490.1 g/mol (ESI-MS: m/z 490.1 [M + H]⁺) .
- Synthesis : Low yield (24% ) due to the complexity of the substituent, underscoring challenges in synthesizing highly functionalized analogs .
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis lacks detailed yield data in provided evidence, but structurally simpler analogs (e.g., compound 9) achieve higher yields (69%) , while complex derivatives (e.g., compound 41) suffer from low efficiency (24%) .
- Enantioselectivity : Biocatalytic routes for (R)-mandelic acid amide achieve superior enantiopurity compared to chemical synthesis methods for pyrrolidine amides .
- Structural Flexibility : The benzyl-pyrrolidine scaffold balances rigidity and flexibility, enabling diverse functionalization while maintaining synthetic feasibility .
Preparation Methods
Asymmetric Hydrogenation of Prochiral Intermediates
A common strategy involves asymmetric hydrogenation of prochiral enamide precursors. For example, methyl (R)-1-benzyl-5-oxopyrrolidine-2-carboxylate can be reduced using chiral catalysts like Ru(BINAP) complexes to yield the corresponding alcohol, which is subsequently oxidized to the carboxylic acid and amidated. This method achieves enantiomeric excess (ee) >98% but requires multi-step purification.
Key reaction conditions:
Chiral Pool Synthesis from D-Proline
D-Proline serves as a chiral starting material due to its inherent (R)-configuration. Protection of the amine with a benzyl group via alkylation, followed by carboxyl activation and amidation, provides the target compound.
Procedure :
-
Benzylation : D-Proline reacts with benzyl bromide in the presence of NaH (yield: 92%).
-
Activation : The carboxylic acid is converted to a mixed anhydride using ethyl chloroformate.
-
Amidation : Reaction with ammonia gas in THF yields the amide (overall yield: 78%).
Catalytic Amidation of Carboxylic Acids
Boron Reagent-Mediated Direct Amidation
B(OCH₂CF₃)₃ efficiently mediates direct coupling between (R)-1-benzylpyrrolidine-2-carboxylic acid and ammonia. This one-pot method avoids intermediate isolation, enhancing scalability.
Optimized conditions :
Comparative analysis :
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| B(OCH₂CF₃)₃ | 80 | 5 | 88 |
| B(OMe)₃ | 80 | 15 | 92 |
| B₂O₃ | 100 | 5 | 15 |
Enzymatic Resolution of Racemates
Lipase-catalyzed kinetic resolution of racemic 1-benzylpyrrolidine-2-carboxamide offers an eco-friendly alternative. Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-amide intact (ee: 99%, yield: 45%).
Solid-Phase Synthesis for High-Purity Output
Resin-Bound Intermediate Purification
Amberlyst resins (A-26(OH), A-15) and IRA743 remove unreacted reagents and byproducts during amidation. This method reduces chromatographic steps, improving throughput.
Workflow :
-
React (R)-1-benzylpyrrolidine-2-carboxylic acid with NH₃ in MeCN.
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Add resin mixture (150 mg each) and stir for 30 min.
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Filter and concentrate to isolate the amide (purity: >95% by HPLC).
Stereochemical Control via Lactam Reduction
Super-Hydride Reduction of Lactams
Methyl-Boc-D-pyroglutamate undergoes lactam reduction with Super-Hydride (LiEt₃BH) to produce the pyrrolidine core. Subsequent benzylation and amidation yield the target compound.
Critical steps :
Industrial-Scale Production Techniques
Continuous Flow Hydrogenation
A continuous flow system using Pd/C catalyst hydrogenates 1-benzyl-2-cyano-pyrrolidine to the primary amine, which is oxidized to the amide. This method achieves 90% conversion with a space-time yield of 1.2 kg/L·h.
Parameters :
-
Pressure : 10 bar H₂
-
Temperature : 120°C
-
Residence time : 30 min
Analytical Validation of Stereochemical Integrity
Chiral HPLC Analysis
Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers using hexane/ethanol mobile phases. Retention times:
-
(R)-enantiomer : 12.3 min
-
(S)-enantiomer : 14.7 min
Q & A
Q. Basic
- Co-express oxynitrilase and nitrilase via compatible plasmids (e.g., pSOM4 and pIK9).
- Optimize induction parameters (e.g., IPTG concentration, temperature) to balance enzyme expression.
- Validate strain performance using whole-cell biocatalysis in buffered suspensions (OD600 ~20) .
How can conflicting stereochemical outcomes from nitrilase variants be resolved?
Advanced
Conflicts arise from differences in nitrilase active-site geometry. Resolution strategies:
- Enzyme kinetics profiling to compare turnover rates and substrate affinity.
- X-ray crystallography of enzyme-substrate complexes to identify stereochemical determinants.
- Directed evolution to engineer nitrilase variants with enhanced (R)-selectivity .
What role do arylacetonitrilases play in amide synthesis?
Basic
Arylacetonitrilases catalyze the hydrolysis of nitriles to amides, working in tandem with oxynitrilases to convert aldehydes and cyanides into (R)-configured amides. This two-step pathway avoids racemization, ensuring high enantiopurity .
What factors are critical for maintaining enantioselectivity during scale-up?
Q. Advanced
- Oxygen control to prevent oxidative side reactions.
- Fed-batch systems to mitigate substrate inhibition (e.g., benzaldehyde toxicity).
- Cell density monitoring (OD600 ≥20) to sustain enzyme activity.
- In-line analytics (e.g., real-time HPLC) to detect yield drops or racemization .
How can structural data inform the design of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
